L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-

Catalog No.
S662930
CAS No.
23680-31-1
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phen...

CAS Number

23680-31-1

Product Name

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N

SMILES

Array

Synonyms

Boc-Ser(Bzl)-OH;23680-31-1;N-Boc-O-benzyl-L-serine;Boc-O-benzyl-L-serine;(S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-benzyl-L-serine;DMBKPDOAQVGTST-LBPRGKRZSA-N;N-alpha-tert-BOC-o-benzyl-L-serine;O-Benzyl-N-tert-butyloxycarbonylserine;N-(tert-butoxycarbonyl)-O-benzylserine;N-tert-Butoxycarbonyl-O-benzyl-L-serine;o-benzyl-n-(tert-butoxycarbonyl)-l-serine;(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoicacid;Alanine,3-(benzyloxy)-N-carboxy-,N-tert-butylester,L-;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-serine;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;Boc-Ser(Bzl);L-Serine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine;Boc-O-Benzylserine;AmbotzBAA1131;N-BOC-O-benzylserine;O-benzylBoc-L-serine;BOC-O-benzylL-serine;AC1L3JJR

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-Ser(Bzl)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- (CAS: 23680-31-1), commonly referred to as Boc-Ser(Bzl)-OH, is a rigorously standardized, orthogonally protected amino acid building block utilized primarily in Boc-solid-phase peptide synthesis (Boc-SPPS) and solution-phase peptide manufacturing. The molecule features an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) protecting group alongside a robust O-benzyl (Bzl) ether protecting group on the side-chain hydroxyl [1]. In procurement and process design, this compound is selected specifically to enable the high-fidelity incorporation of L-serine residues into complex peptide sequences while maintaining strict orthogonality. It is the industry-standard choice for workflows requiring strongly acidic final cleavage conditions (e.g., anhydrous HF) and is particularly critical for synthesizing base-sensitive targets or C-terminal peptide thioesters where alternative Fmoc-based chemistries are fundamentally incompatible.

Substituting Boc-Ser(Bzl)-OH with unprotected Boc-Ser-OH during procurement introduces severe process risks, as the free hydroxyl group is highly susceptible to O-acylation during standard carboxyl activation (e.g., using DIC/HOBt or HATU), leading to uncontrolled peptide branching and catastrophic reductions in target yield [1]. Alternatively, substituting with the mainstream Fmoc-equivalent, Fmoc-Ser(tBu)-OH, forces the entire manufacturing process into Fmoc-SPPS. This transition requires repetitive exposure to nucleophilic bases (such as 20% piperidine) for N-alpha deprotection. For base-sensitive peptide sequences or C-terminal alkyl thioesters required for Native Chemical Ligation (NCL), piperidine exposure causes rapid degradation and premature cleavage, rendering Fmoc-Ser(tBu)-OH functionally non-interchangeable with Boc-Ser(Bzl)-OH for these specialized synthetic routes [1].

Prevention of O-Acylation and Peptide Branching

During standard peptide coupling activation using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), the side-chain protection of Boc-Ser(Bzl)-OH ensures strictly linear chain elongation. Quantitative HPLC analysis demonstrates that Boc-Ser(Bzl)-OH maintains >99.5% alpha-amino specific coupling. In direct contrast, utilizing unprotected Boc-Ser-OH under identical activation conditions results in 15-30% O-acylation at the free hydroxyl group, leading to irreversible peptide branching and a corresponding drop in overall crude purity [1].

Evidence DimensionO-acylation rate during DIC/HOBt activation
Target Compound Data<0.5% O-acylation (Boc-Ser(Bzl)-OH)
Comparator Or Baseline15-30% O-acylation (unprotected Boc-Ser-OH)
Quantified DifferenceGreater than 30-fold reduction in side-chain acylation
ConditionsStandard SPPS coupling conditions: 3 eq. amino acid, DIC/HOBt in DMF, 60 minutes

Procuring the Bzl-protected derivative is mandatory to prevent yield-destroying branching side reactions during multi-step peptide assembly.

Orthogonal Stability During Repetitive TFA Deprotection

In Boc-SPPS workflows, the N-alpha Boc group is repetitively removed using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The O-benzyl ether protecting group of Boc-Ser(Bzl)-OH exhibits extreme stability under these conditions, showing <0.1% cleavage over a cumulative 24-hour exposure to 50% TFA/DCM. Conversely, utilizing a tert-butyl (tBu) side-chain protecting group (common in Fmoc chemistry but sometimes mistakenly applied to Boc strategies) results in >95% premature side-chain deprotection within the first 30 minutes of TFA exposure .

Evidence DimensionSide-chain protecting group loss in 50% TFA/DCM
Target Compound Data<0.1% loss over 24 hours (O-Bzl group)
Comparator Or Baseline>95% loss in 30 minutes (O-tBu group)
Quantified DifferenceNear-total preservation of side-chain protection versus complete failure
Conditions50% v/v TFA in DCM at 25°C

Ensures the serine side chain remains fully masked throughout the entire Boc-SPPS elongation cycle, preventing mid-synthesis side reactions.

Thioester Preservation for Native Chemical Ligation (NCL)

The synthesis of C-terminal peptide thioesters is a prerequisite for Native Chemical Ligation. Boc-SPPS utilizing Boc-Ser(Bzl)-OH relies on acidic deprotection (TFA), which is completely orthogonal to thioester stability, allowing >95% retention of the thioester linkage over 30+ synthetic cycles. In contrast, attempting to synthesize the same thioester using Fmoc-Ser(tBu)-OH in an Fmoc-SPPS workflow exposes the growing chain to 20% piperidine, resulting in >80% nucleophilic degradation of the alkyl thioester before synthesis completion [1].

Evidence DimensionC-terminal alkyl thioester retention over 30 cycles
Target Compound Data>95% retention (Boc-SPPS workflow using Boc-Ser(Bzl)-OH)
Comparator Or Baseline<20% retention (Fmoc-SPPS workflow using Fmoc-Ser(tBu)-OH)
Quantified Difference75% absolute increase in intact thioester precursor yield
Conditions30 cycles of standard Boc-SPPS (TFA deprotection) vs. Fmoc-SPPS (piperidine deprotection)

Makes Boc-Ser(Bzl)-OH the mandatory procurement choice for synthesizing serine-containing peptide fragments destined for Native Chemical Ligation.

Synthesis of C-Terminal Peptide Thioesters for Native Chemical Ligation

Because Boc-SPPS avoids the nucleophilic bases (like piperidine) that degrade thioesters, Boc-Ser(Bzl)-OH is the premier choice for incorporating serine into peptide fragments that will be used as NCL thioester components. Its use guarantees high coupling yields while preserving the critical C-terminal thioester linkage required for subsequent protein assembly [1].

Manufacture of Base-Sensitive Peptide Therapeutics

For peptide active pharmaceutical ingredients (APIs) containing base-labile modifications (e.g., specific glycosylations or sensitive ester linkages), Fmoc-chemistry is often unviable. Boc-Ser(Bzl)-OH allows manufacturers to utilize an entirely acid-based deprotection and cleavage strategy, ensuring the structural integrity of base-sensitive moieties throughout the manufacturing process [1].

Solution-Phase Synthesis of Complex Peptidomimetics

In large-scale solution-phase synthesis, the high solubility of Boc-Ser(Bzl)-OH in organic solvents (DCM, DMF, EtOAc) and its robust resistance to branching (O-acylation) make it an ideal precursor. The benzyl group can later be cleanly removed via catalytic hydrogenolysis (H2, Pd/C) under mild, neutral conditions, providing a highly scalable and orthogonal deprotection route[1].

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

295.14197277 Da

Monoisotopic Mass

295.14197277 Da

Heavy Atom Count

21

Other CAS

23680-31-1

General Manufacturing Information

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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